![molecular formula C15H21F3O B115390 Octyl [2-(trifluoromethyl)phenyl] ether CAS No. 155056-55-6](/img/structure/B115390.png)
Octyl [2-(trifluoromethyl)phenyl] ether
Overview
Description
Octyl [2-(trifluoromethyl)phenyl] ether: is an organic compound with the molecular formula C15H21F3O and a molecular weight of 274.32 g/mol . It is also known as 2-(Octyloxy)benzotrifluoride. This compound is characterized by the presence of an octyl group attached to a benzene ring, which is further substituted with a trifluoromethyl group. It is commonly used as a plasticizer with a high dielectric constant, making it useful in membranes for electrodes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl [2-(trifluoromethyl)phenyl] ether typically involves the Williamson ether synthesis. This method includes the reaction of an octyl halide (such as octyl bromide) with 2-(trifluoromethyl)phenol in the presence of a base. The reaction proceeds as follows:
Reactants: Octyl bromide and 2-(trifluoromethyl)phenol.
Base: Commonly used bases include sodium hydroxide or potassium hydroxide.
Solvent: The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.
Conditions: The reaction mixture is heated to facilitate the formation of the ether bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: The product is purified using distillation or recrystallization techniques to achieve high purity levels.
Quality Control: Analytical techniques such as gas chromatography are used to ensure the product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octyl [2-(trifluoromethyl)phenyl] ether can undergo oxidation reactions, particularly at the octyl group, leading to the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products:
Oxidation: Formation of octanoic acid or 2-(trifluoromethyl)benzoic acid.
Reduction: Formation of octanol or 2-(trifluoromethyl)phenol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Octyl [2-(trifluoromethyl)phenyl] ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in proteomics research for protein solubilization due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of Octyl [2-(trifluoromethyl)phenyl] ether is primarily based on its amphiphilic nature:
Protein Solubilization: The hydrophobic octyl group interacts with hydrophobic regions of proteins, aiding in their solubilization.
Molecular Targets: The compound targets hydrophobic regions of proteins and other biomolecules, facilitating their solubilization and stabilization.
Comparison with Similar Compounds
Octyl [2-(trifluoromethyl)phenyl] ether can be compared with other similar compounds such as:
2-(Octyloxy)benzotrifluoride: Similar structure but different functional groups.
2-(Dodecyloxy)benzotrifluoride: Longer alkyl chain, leading to different solubility and interaction properties.
2-(Trifluoromethyl)anisole: Lacks the long alkyl chain, resulting in different amphiphilic properties.
Uniqueness: this compound is unique due to its combination of a long hydrophobic octyl chain and an electron-withdrawing trifluoromethyl group on the aromatic ring. This structure imparts distinct amphiphilic properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-octoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3O/c1-2-3-4-5-6-9-12-19-14-11-8-7-10-13(14)15(16,17)18/h7-8,10-11H,2-6,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERRBVYEVFOYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402327 | |
| Record name | Octyl [2-(trifluoromethyl)phenyl] ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155056-55-6 | |
| Record name | Octyl [2-(trifluoromethyl)phenyl] ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


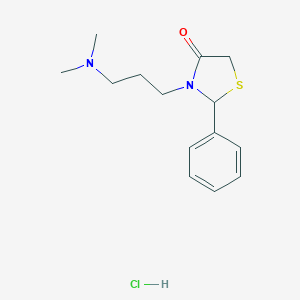
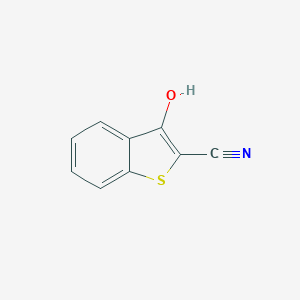

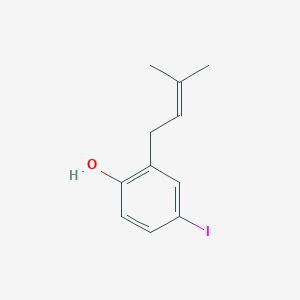


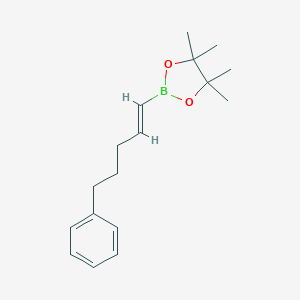

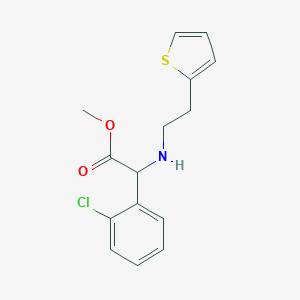
![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B115332.png)



![4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid](/img/structure/B115339.png)
